molecular formula C14H16O6P2 B3110277 4,4'-Bis(phosphonomethyl)biphenyl CAS No. 17919-31-2

4,4'-Bis(phosphonomethyl)biphenyl

Cat. No. B3110277
CAS RN: 17919-31-2
M. Wt: 342.22 g/mol
InChI Key: VNVGRAJTEPVPAX-UHFFFAOYSA-N
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Description

“4,4’-Bis(phosphonomethyl)biphenyl” is a chemical compound with the molecular formula C14H16O6P2 . It is a type of phosphonic acid, which are widely used in medicine, agriculture, industry, and research.


Molecular Structure Analysis

The molecule consists of 14 Carbon atoms, 16 Hydrogen atoms, 6 Oxygen atoms, and 2 Phosphorous atoms . It contains a total of 51 bonds, including 27 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 phosphonates .

Scientific Research Applications

Ultralong Room Temperature Phosphorescence

This compound is part of a new family of halogen-free organic luminescent derivatives in amorphous matrices . These derivatives display both conventional fluorescence and phosphorescence . Hydrogen bonding between the newly developed emitters and an ethylene-vinyl alcohol copolymer (Exceval) matrix, which efficiently suppresses vibrational dissipation, enables bright long-lived phosphorescence with lifetimes up to 2.6 s at around 480 nm .

Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers

“4,4’-Bis(phosphonomethyl)biphenyl” is used in the synthesis of vinylene-linked two-dimensional conjugated polymers via the Horner–Wadsworth–Emmons (HWE) reaction . Density functional theory (DFT) simulations unveil the crucial role of the initial reversible C-C single bond formation in the synthesis of crystalline 2D CPs .

Organic Optoelectronics

The compound is used in the development of organic optoelectronics . The vinylene-linked 2D CPs produced using the HWE reaction have superior conjugation properties compared to those of cyano-vinylene-linked 2D-CN-PPQV1 produced by the Knoevenagel reaction and imine-linked 2D COF analog (2D-C=N-PPQV1) .

Organic Field-Effect Transistors (OFETs)

The compound is used in the development of OFETs . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for OFETs, such as an ideal band structure for superior charge carrier mobility .

Organic Light-Emitting Diodes (OLEDs)

“4,4’-Bis(phosphonomethyl)biphenyl” is used in the development of OLEDs . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for OLEDs, such as tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps .

Energy Storage and Conversion

The compound is used in the development of energy storage and conversion devices . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for these devices, such as defect tolerance enabled by increased dimensionality in comparison to that of linear conjugated polymers .

properties

IUPAC Name

[4-[4-(phosphonomethyl)phenyl]phenyl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6P2/c15-21(16,17)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22(18,19)20/h1-8H,9-10H2,(H2,15,16,17)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVGRAJTEPVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)C2=CC=C(C=C2)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid

Synthesis routes and methods

Procedure details

16.97 g (49.9 mmoles) of 4,4'-bis (bromomethyl) biphenyl and 52.04 ml (299.4 mmoles) of triethyl-phosphite are placed in a 250 ml flask which has a cooler and oil heating bath. The mixture is heated to 140° C. under magnetic agitation for 5 hours. On completion the excess triethyl-phosphite is separated by distillation and the white solid residue, redissolved in 50 ml of ethanol, is evaporated to dryness under vacuum, this operation being repeated twice. The residue is dissolved in 30 ml of ethanol and poured slowly into a beaker containing water and ice. The precipitate obtained is filtered on porous septum G3, washed with iced water (1 l) and under vacuum dried in an oven at 40° C., obtaining 21.02 g of 4,4'-bis (phosphonomethyl) biphenyl acid tetra-ethyl ester with a molar yield of 92.8%.
Quantity
16.97 g
Type
reactant
Reaction Step One
Quantity
52.04 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bis(phosphonomethyl)biphenyl
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Reactant of Route 6
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